molecular formula C17H17ClO5 B3029344 (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one CAS No. 626236-06-4

(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one

Cat. No.: B3029344
CAS No.: 626236-06-4
M. Wt: 336.8 g/mol
InChI Key: WCUYELNCMCEJQL-QXSJWSMHSA-N
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Description

Scientific Research Applications

(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one has several scientific research applications:

Safety and Hazards

The compound has been associated with several diseases including Distal Renal Tubular Acidosis, Attention Deficit Hyperactivity Disorder, Hypercholesterolemia, Hyponatremia, Gastrointestinal Cancers, Bruising Susceptibility, Thrombocytopenia, Cataract, Hyperreflexia, Sensorineural Hearing Impairment, Hypoglycemia, Infantile Onset, Alopecia, Respiratory Alkalosis, Salivary Glands Cancer, Periodic Hypokalemic Paresis, Diabetic Retinopathy, Iga Deficiency, Renal Failure, Optic Atrophy, Adrenal Hyperplasia, Myopathy, Hypogonadism, Anemia, Increased Body Weight, Diaphyseal Sclerosis, Ketoacidosis, Myeloma, Diabetes Mellitus, Depressivity, Hirsutism, Renal Cell Carcinoma, Atonic Seizures, Elevated Serum Acid Phosphatase, Proximal Muscle Weakness, Cerebral Calcification, Reduced Bone Mineral Density, Hyperkalemia, Clinodactyly, Lactic Acidosis, Skeletal Muscle Atrophy, Peripheral Neuropathy, Abnormal Electroretinogram, Muscle Weakness, Aseptic Necrosis, Macular Edema, Thin Upper Lip Vermilion, Ketonuria, Hepatosplenomegaly, Nyctalopia, Acne, Abnormality Of Metabolism/Homeostasis, Bone Pain, Colorectal Cancer, Recurrent Fractures, Hypertension, Atypical Scarring Of Skin, Abnormality Of The Testis, Abnormality Of The Retinal Vasculature, Hyperinsulinemia, Increased Susceptibility To Fractures, Delayed Speech And Language Development, Abnormality Of Color Vision, Coronary Artery Disease, Extramedullary Hematopoiesis, Hepatomegaly, Osteoporosis, Osteopenia, Visual Impairment, Dorsocervical Fat Pad, Multiple Myeloma, Splenomegaly, Photophobia, Increased Serum Lactate, Obesity, Glaucoma, Type Ii Diabetes Mellitus, Fatigue, Feeding Difficulties, Basal Ganglia Calcification, Tachypnea, B-Lineage Malignancies, Igg Deficiency, Obstructive Airway Disease, Cancer, Lethargy, Onychomycosis, Emotional Lability, B-Cell Lymphoma, Allergic Reaction, Ovarian Cancer, Osteopetrosis, Constipation, Bladder Cancer, Progressive Night Blindness, Asthma, Fungal Diseases, Prostate Cancer, Non-Hodgkin’s Lymphoma, Pancreatic Cancer, Dehydration, Cervical Cancer .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can potentially modify the hydroxyl groups present in the compound.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action of (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one involves its interaction with molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: A closely related compound with similar structural features.

    Flavonoids: A broader class of compounds that share the chromone backbone and exhibit diverse biological activities.

Uniqueness

(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5/c18-13-15(21)16(22)14(20)12-11(19)8-10(23-17(12)13)7-6-9-4-2-1-3-5-9/h1-5,8,13-16,20-22H,6-7H2/t13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUYELNCMCEJQL-QXSJWSMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Reactant of Route 2
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Reactant of Route 3
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Reactant of Route 4
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Reactant of Route 5
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Reactant of Route 6
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one

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